molecular formula C6H14O4S B1591897 2-Isopropoxyethyl Methanesulfonate CAS No. 235097-76-4

2-Isopropoxyethyl Methanesulfonate

Cat. No.: B1591897
CAS No.: 235097-76-4
M. Wt: 182.24 g/mol
InChI Key: YDKQNGZSQDGFRB-UHFFFAOYSA-N
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Description

2-Isopropoxyethyl Methanesulfonate is an organic compound with the molecular formula C6H14O4S. It is a clear liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of an isopropoxyethyl group attached to a methanesulfonate ester, making it a versatile reagent in organic synthesis .

Mechanism of Action

Target of Action

2-Isopropoxyethyl Methanesulfonate, also known as Methanesulfonic Acid 2-Isopropoxyethyl Ester, primarily targets nucleophilic sites within cellular DNA. These nucleophilic sites are crucial for maintaining the integrity and function of the DNA molecule. By targeting these sites, this compound can interfere with DNA replication and transcription processes, leading to potential therapeutic applications in cancer treatment .

Mode of Action

This compound interacts with its targets by undergoing alkylation reactions. The compound’s alkyl-oxygen bonds undergo fission, allowing the alkyl group to attach to the nucleophilic sites on the DNA. This alkylation process results in the formation of DNA adducts, which can cause DNA strand breaks and cross-linking. These changes disrupt the normal function of the DNA, inhibiting cell division and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound include those involved in DNA repair and replication. The formation of DNA adducts triggers the activation of DNA repair mechanisms, such as nucleotide excision repair and base excision repair pathways. The extensive damage caused by this compound can overwhelm these repair systems, leading to apoptosis or programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is rapidly absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of this compound is influenced by factors such as its solubility and stability in biological fluids .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of DNA damage, inhibition of DNA replication, and activation of apoptotic pathways. The formation of DNA adducts and cross-links prevents the proper functioning of the DNA, leading to cell cycle arrest and apoptosis. These effects make this compound a potential candidate for use in chemotherapy, particularly in targeting rapidly dividing cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic effectiveness. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially leading to changes in its bioavailability and overall efficacy .

: Mechanism of Action of Methanesulfonates

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropoxyethyl Methanesulfonate can be synthesized through the reaction of 2-isopropoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

2-Isopropoxyethanol+Methanesulfonyl chloride2-Isopropoxyethyl Methanesulfonate+Hydrochloric acid\text{2-Isopropoxyethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Isopropoxyethanol+Methanesulfonyl chloride→2-Isopropoxyethyl Methanesulfonate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxyethyl Methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Esterification: It can react with alcohols to form esters.

    Hydrolysis: The compound can be hydrolyzed to produce 2-isopropoxyethanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.

Major Products Formed

Scientific Research Applications

2-Isopropoxyethyl Methanesulfonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl Methanesulfonate
  • 2-Ethoxyethyl Methanesulfonate
  • 2-Butoxyethyl Methanesulfonate

Comparison

2-Isopropoxyethyl Methanesulfonate is unique due to its isopropoxyethyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness allows for selective reactions and applications that may not be achievable with other methanesulfonate esters .

Properties

IUPAC Name

2-propan-2-yloxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S/c1-6(2)9-4-5-10-11(3,7)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKQNGZSQDGFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594109
Record name 2-[(Propan-2-yl)oxy]ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235097-76-4
Record name 2-[(Propan-2-yl)oxy]ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a dichloromethane (50 mL) mixture of 2-isopropoxyethanol (5.21 g, 50.0 mmol) and triethylamine (7.70 mL, 55.0 mmol), was added methanesulfonyl chloride (4.30 mL, 55.0 mmol) while stirring on ice, and the resulting mixture was stirred for 30 minutes. Water and ethyl acetate were added to the mixture. After the mixture was thoroughly shaken, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and the solvent in the filtrate was then distilled off under reduced pressure.
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50 mL
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5.21 g
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Synthesis routes and methods II

Procedure details

A round bottom flask was charged with 2-isopropoxyethanol (0.5 mL, 4.34 mmol) and dichloromethane (21.68 mL) and was cooled to 0° C. Triethylamine (1.208 mL, 8.67 mmol) was added along with a tip of DMAP. Methanesulfonyl chloride (0.338 mL, 4.34 mmol) was added dropwise. The reaction mixture was slowly warmed to rt over 2 h. The reaction mixture was quenched with saturated aqueous ammonium chloride and transferred to a separatory funnel. The aqueous layer was extracted with dichloromethane (2×). The combined organics were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. 2-Isopropoxyethyl methanesulfonate (1 g) was isolated as a clear oil and was immediately used in the next reaction.
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0.5 mL
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21.68 mL
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1.208 mL
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Synthesis routes and methods III

Procedure details

Alternately, combine 2-isopropoxyethanol (5.0 g, 48 mmol) and dichloromethane (50 mL). Cool in an ice bath. Add triethylamine (10.7 g, 105 mmol). Add dropwise methanesulfonyl chloride (1.43 g, 9.6 mmol). After 2 hours, dilute the reaction mixture with dichloromethane and extract with 1 M hydrochloric acid solution, a saturated aqueous solution of sodium bicarbonate, and then brine. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give a residue. Distill the residue at reduced pressure to give 2-(isopropoxy)ethyl mesylate.
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5 g
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10.7 g
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1.43 g
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Synthesis routes and methods IV

Procedure details

Combine 2-isopropoxyethanol (1.0 g, 9.6 mmol), N,N-diisopropylethylamine (2.73 g, 21.12 mmol), and dichloromethane (20 mL). Cool in an ice bath. Add dropwise methanesulfonyl chloride (1.43 g, 9.6 mmol). After 2 hours, dilute the reaction mixture with dichloromethane and extract with 1 M hydrochloric acid solution, a saturated solution of sodium bicarbonate, and then brine. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give a residue. Distill the residue to give 2-(isopropoxy)ethyl mesylate: bp; 84° C. at 0.1 mm Hg.
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1 g
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1.43 g
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20 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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